molecular formula C21H12ClF2N7S B10899316 4-[3-(4-chlorophenyl)-1H-pyrazol-5-yl]-13-(difluoromethyl)-11-methyl-16-thia-3,5,6,8,14-pentazatetracyclo[7.7.0.02,6.010,15]hexadeca-1(9),2,4,7,10(15),11,13-heptaene

4-[3-(4-chlorophenyl)-1H-pyrazol-5-yl]-13-(difluoromethyl)-11-methyl-16-thia-3,5,6,8,14-pentazatetracyclo[7.7.0.02,6.010,15]hexadeca-1(9),2,4,7,10(15),11,13-heptaene

Cat. No.: B10899316
M. Wt: 467.9 g/mol
InChI Key: HSXMWHMLFBYFPZ-UHFFFAOYSA-N
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Description

The compound “4-[3-(4-chlorophenyl)-1H-pyrazol-5-yl]-13-(difluoromethyl)-11-methyl-16-thia-3,5,6,8,14-pentazatetracyclo[77002,6010,15]hexadeca-1(9),2,4,7,10(15),11,13-heptaene” is a complex organic molecule that features multiple functional groups and a unique tetracyclic structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of such a complex molecule typically involves multiple steps, including the formation of the pyrazole ring, introduction of the chlorophenyl group, and construction of the tetracyclic core. Common synthetic routes may include:

    Formation of the Pyrazole Ring: This can be achieved through the reaction of hydrazine with a 1,3-diketone.

    Introduction of the Chlorophenyl Group: This step may involve electrophilic aromatic substitution or cross-coupling reactions.

    Construction of the Tetracyclic Core: This complex step likely involves multiple cyclization reactions under specific conditions such as high temperature or the presence of a catalyst.

Industrial Production Methods

Industrial production of such a compound would require optimization of the synthetic route to ensure high yield and purity. This may involve the use of automated synthesis equipment and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

The compound can undergo various types of chemical reactions, including:

    Oxidation: The presence of multiple functional groups allows for selective oxidation reactions.

    Reduction: Reduction reactions can be used to modify specific parts of the molecule.

    Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

Biology

In biological research, the compound may be studied for its potential biological activity. It could serve as a lead compound for the development of new pharmaceuticals.

Medicine

In medicine, the compound may have potential therapeutic applications. Its structure suggests it could interact with specific biological targets, making it a candidate for drug development.

Industry

In industry, the compound could be used in the development of new materials with unique properties. Its complex structure may impart desirable characteristics such as high stability or specific reactivity.

Mechanism of Action

The mechanism by which the compound exerts its effects would depend on its specific interactions with molecular targets. Potential targets could include enzymes, receptors, or other proteins. The compound’s structure suggests it could interact with these targets through various mechanisms such as hydrogen bonding, hydrophobic interactions, or covalent bonding.

Comparison with Similar Compounds

Similar Compounds

    4-[3-(4-chlorophenyl)-1H-pyrazol-5-yl]-13-(difluoromethyl)-11-methyl-16-thia-3,5,6,8,14-pentazatetracyclo[7.7.0.02,6.010,15]hexadeca-1(9),2,4,7,10(15),11,13-heptaene: can be compared with other pyrazole-containing compounds or tetracyclic molecules.

    Similar Compounds: Examples include other pyrazole derivatives or tetracyclic compounds with similar functional groups.

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups and its tetracyclic structure. This combination may impart unique chemical and biological properties that are not found in other similar compounds.

Properties

Molecular Formula

C21H12ClF2N7S

Molecular Weight

467.9 g/mol

IUPAC Name

4-[3-(4-chlorophenyl)-1H-pyrazol-5-yl]-13-(difluoromethyl)-11-methyl-16-thia-3,5,6,8,14-pentazatetracyclo[7.7.0.02,6.010,15]hexadeca-1(9),2,4,7,10(15),11,13-heptaene

InChI

InChI=1S/C21H12ClF2N7S/c1-9-6-13(18(23)24)26-21-15(9)16-17(32-21)20-27-19(30-31(20)8-25-16)14-7-12(28-29-14)10-2-4-11(22)5-3-10/h2-8,18H,1H3,(H,28,29)

InChI Key

HSXMWHMLFBYFPZ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NC2=C1C3=C(S2)C4=NC(=NN4C=N3)C5=CC(=NN5)C6=CC=C(C=C6)Cl)C(F)F

Origin of Product

United States

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